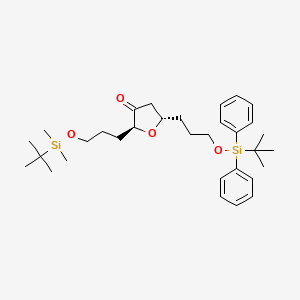
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby reducing neuronal excitability .
類似化合物との比較
Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the 2-methylpropyl group.
3-(4-Chlorophenyl)-1H-pyrazole-5-amine: Similar structure but lacks the 2-methylpropyl group.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-amine: Similar structure but has a methyl group instead of the 2-methylpropyl group.
Uniqueness
The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine imparts unique physicochemical properties and biological activities. This combination of substituents enhances its lipophilicity, allowing it to cross biological membranes more effectively and interact with specific molecular targets with higher affinity .
特性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
5-[1-(4-chlorophenyl)-2-methylpropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16ClN3/c1-8(2)13(11-7-12(15)17-16-11)9-3-5-10(14)6-4-9/h3-8,13H,1-2H3,(H3,15,16,17) |
InChIキー |
IAYNDQCRGMNPRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


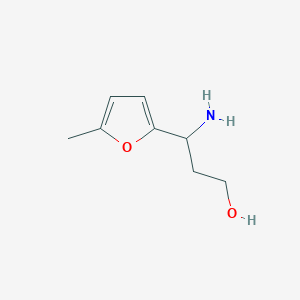
![8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054661.png)
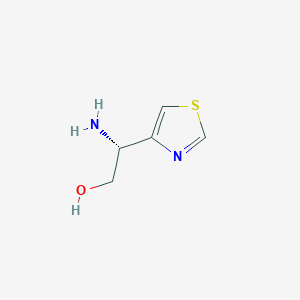
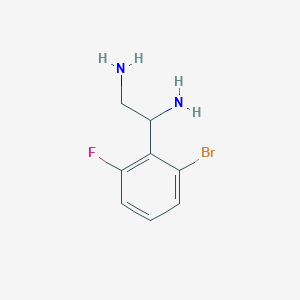
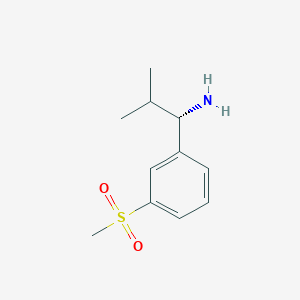
![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
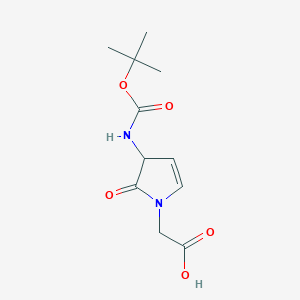
![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)
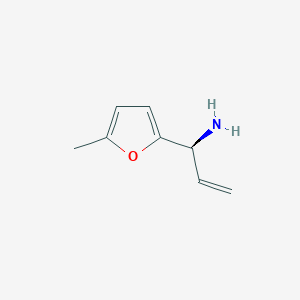

![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)


